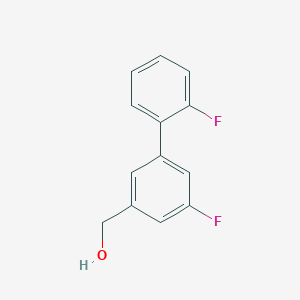

(2',3-Difluorobiphenyl-5-yl)methanol

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

The biphenyl framework, characterized by two phenyl rings linked by a single bond, is a foundational structural motif in contemporary organic chemistry. acs.orgresearchgate.net These scaffolds serve as crucial building blocks for a wide array of organic molecules, finding use in the synthesis of polymers, agrochemicals like pesticides, and dyes. researchgate.net In the realm of medicinal chemistry and drug design, the biphenyl scaffold is particularly prominent. It is considered a "privileged scaffold" because it can interact with a variety of biological targets, forming the core structure of many bioactive compounds. lifechemicals.com The utility of the biphenyl moiety lies in its rigidity and its ability to be functionalized, allowing for the precise spatial arrangement of substituents to optimize interactions with biological receptors. researchgate.net The concept of a molecular scaffold is central to medicinal chemistry, where it represents the core structure of a series of related compounds, or analogs, that share the same core but differ in the functional groups attached to it. nih.gov

Significance of Fluorine Substitution in Aromatic Systems

The strategic incorporation of fluorine atoms into organic molecules, particularly aromatic systems, is a widely used strategy in drug discovery and materials science. tandfonline.comnih.gov Fluorine, being the most electronegative element and having a small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), can significantly alter a molecule's properties without introducing substantial steric bulk. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block enzymatic oxidation, thereby enhancing the metabolic stability and prolonging the half-life of a drug. nih.govresearchgate.net

Physicochemical Properties: Fluorination can modulate key physicochemical properties such as lipophilicity and acidity (pKa). nih.govnih.gov The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. nih.govresearchgate.net The strong electron-withdrawing nature of fluorine also increases the acidity of nearby functional groups. nih.gov

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets like proteins, potentially increasing binding affinity. tandfonline.comresearchgate.net It can also influence the conformation of a molecule, locking it into a bioactive shape that is more favorable for receptor binding. nih.gov

These attributes have led to the inclusion of fluorine in a significant percentage of commercial pharmaceuticals and agrochemicals. nih.gov

Overview of Difluorobiphenyl Methanol (B129727) Derivatives in Chemical Research

Difluorobiphenyl methanol derivatives are a specific subclass of fluorinated biphenyls that incorporate two fluorine atoms and a hydroxymethyl (-CH2OH) group. These compounds are of interest as intermediates in organic synthesis and as potential scaffolds for new therapeutic agents. The synthesis of fluorinated biphenyls is often accomplished through cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most effective methods for forming the crucial C-C bond between the two aryl rings. nih.gov

The hydroxymethyl group provides a reactive handle for further chemical transformations. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can undergo etherification reactions. smolecule.comorganic-chemistry.org The presence and position of the two fluorine atoms can influence the reactivity of the biphenyl system and the methanol moiety. Research into fluorinated biphenyls extends to materials science, where their unique electronic properties and stability are harnessed for applications such as liquid crystals. nih.govntu.ac.uk

Below is a table comparing the properties of related difluorobiphenyl methanol compounds.

| Property | (2',3-Difluorophenyl)methanol nih.gov | (2',2-Difluorobiphenyl-5-yl)methanol chemicalbook.com |

| Molecular Formula | C7H6F2O | C13H10F2O |

| Molecular Weight | 144.12 g/mol | 220.21 g/mol (approx.) |

| Structure | A single phenyl ring with two fluorine atoms and a methanol group. | A biphenyl structure with one fluorine on each ring and a methanol group. |

| Known Application | Used as a building block in organic synthesis. | Used as an intermediate in chemical synthesis. |

This table is generated based on available data for related, but distinct, chemical compounds to provide context.

Research Gaps and Opportunities Pertaining to (2',3-Difluorobiphenyl-5-yl)methanol

While the broader class of fluorinated biphenyls is well-studied, specific research focusing exclusively on (2',3-Difluorobiphenyl-5-yl)methanol is not extensively documented in publicly available literature. This presents a clear research gap and an opportunity for further investigation. The unique substitution pattern of this isomer—with two fluorine atoms on one ring and the methanol group on the other—suggests a distinct electronic and steric profile compared to other isomers.

Anticipated Chemical Properties and Reactivity: Based on established chemical principles, the properties of (2',3-Difluorobiphenyl-5-yl)methanol can be predicted.

Synthesis: It is anticipated that a primary synthetic route would involve a Suzuki coupling between a (2,3-difluorophenyl)boronic acid derivative and a 5-substituted bromobenzene (B47551) derivative bearing a protected hydroxymethyl group, followed by deprotection.

Reactivity: The hydroxymethyl group at the 5-position of the unsubstituted ring is expected to undergo typical reactions of benzyl (B1604629) alcohols, such as oxidation to an aldehyde or carboxylic acid, and etherification. smolecule.com The difluorinated phenyl ring would be deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. Conversely, it would be activated for nucleophilic aromatic substitution, should a suitable leaving group be present. smolecule.com

The lack of specific experimental data for (2',3-Difluorobiphenyl-5-yl)methanol highlights an area ripe for exploration. Research could focus on:

Developing and optimizing a synthetic route to produce the compound in high yield and purity.

Characterizing its full physicochemical properties (e.g., melting point, boiling point, solubility, pKa).

Investigating its potential as a building block in the synthesis of novel bioactive molecules or functional materials.

Exploring its biological activity profile, given the known impact of its constituent functional groups in medicinal chemistry.

Predicted Compound Data:

| Property | (2',3-Difluorobiphenyl-5-yl)methanol |

| CAS Number | Not readily available |

| Molecular Formula | C13H10F2O |

| Molecular Weight | 220.21 g/mol |

| IUPAC Name | (2',3'-Difluorobiphenyl-4-yl)methanol |

| SMILES | OCc1ccc(c2cccc(F)c2F)cc1 |

This table presents predicted data for the specified compound. The IUPAC name and SMILES string are based on chemical nomenclature rules.

Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-5-(2-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-9(8-16)5-10(7-11)12-3-1-2-4-13(12)15/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZNGTYUBSSXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 ,3 Difluorobiphenyl 5 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

The core challenge in synthesizing (2',3'-Difluorobiphenyl-5-yl)methanol lies in the selective formation of the bond connecting the two phenyl rings. Retrosynthetic analysis reveals two primary and highly effective disconnection strategies, both centered on modern palladium-catalyzed cross-coupling reactions.

Strategy A: Suzuki-Miyaura Disconnection: This approach disconnects the biphenyl (B1667301) bond to reveal a fluorinated arylboronic acid and a halogenated benzyl (B1604629) alcohol. The key precursors are 2,3-difluorophenylboronic acid and a di-halogenated benzyl alcohol, such as 3-bromo-5-iodobenzyl alcohol . The differential reactivity of the C-I and C-Br bonds allows for selective coupling at the more reactive iodine-bearing position.

Strategy B: Negishi Disconnection: This alternative strategy involves the coupling of a fluorinated organozinc reagent with a halogenated benzyl alcohol. The disconnection leads to a 2,3-difluorophenylzinc halide (prepared in situ from 1-bromo-2,3-difluorobenzene ) and, similarly to the Suzuki approach, a halogenated benzyl alcohol like 3-bromo-5-iodobenzyl alcohol .

Both strategies offer the advantage of converging two functionalized aromatic rings in a single, high-yielding step, tolerating the sensitive hydroxymethyl group, which is often protected and deprotected in alternative synthetic routes.

Precursor Synthesis and Functional Group Interconversions

The successful execution of the cross-coupling strategies depends on the efficient preparation of the key precursors.

The synthesis of the fluorinated coupling partners is a critical preliminary stage.

1-Bromo-2,3-difluorobenzene: This precursor for the Negishi coupling can be synthesized via several routes. One established method involves the dehydrohalogenation of a halogenated tetrafluorocyclohexane derivative. For instance, treating 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene with a 50% aqueous potassium hydroxide (B78521) solution in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride at elevated temperatures (75-85°C) yields the desired product after extraction and distillation. chemicalbook.comchemicalbook.com Another route starts from 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane under similar basic conditions. chemicalbook.com

2,3-Difluorophenylboronic Acid: This crucial reagent for the Suzuki-Miyaura coupling is commercially available from various suppliers. chemicalbook.comwikipedia.orgnih.gov For laboratory-scale synthesis, a common method involves the formation of a Grignard or organolithium reagent from 1-bromo-2,3-difluorobenzene, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the boronate ester to the final boronic acid. A general procedure for a similar compound, (3,4,5-trifluorophenyl)boronic acid, involves reacting the corresponding Grignard reagent with trimethyl borate in ether, followed by hydrolysis with aqueous ammonium (B1175870) chloride. orgsyn.org

The synthesis of a benzyl alcohol fragment with differential halogenation is key to achieving regioselective cross-coupling.

3-Bromo-5-iodobenzyl alcohol: A multi-step synthesis for a related compound, 5-iodo-2-bromobenzyl alcohol, is detailed in patent literature and can be adapted. beilstein-journals.org A plausible route to the required 3-bromo-5-iodobenzyl alcohol starts with o-bromobenzoic acid. beilstein-journals.org The process involves:

Iodination: Electrophilic iodination of a suitable brominated benzoic acid derivative.

Acyl Chloride Formation: Conversion of the resulting carboxylic acid to an acyl chloride using a reagent like thionyl chloride or phosphorus oxychloride. beilstein-journals.org

Reduction: Reduction of the acyl chloride to the benzyl alcohol using a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent. beilstein-journals.org This avoids the use of more hazardous reagents like lithium aluminum hydride, which has been noted in other procedures. units.itnih.gov

An alternative precursor for the Suzuki coupling is (5-bromo-3-hydroxymethyl)phenylboronic acid . This can be synthesized from N-allyl-4-bromobenzenesulfonamide through a sequence involving lithiation with n-butyllithium, reaction with triisopropyl borate, and subsequent hydrolysis. nih.gov

Cross-Coupling Reactions for Biphenyl Formation

The formation of the central C-C bond between the two aromatic rings is accomplished using powerful palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl linkages due to the stability and low toxicity of the boronic acid reagents. researchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to facilitate the coupling of an organoboron species with an organohalide.

In a typical protocol for synthesizing (2',3'-Difluorobiphenyl-5-yl)methanol, 2,3-difluorophenylboronic acid is coupled with 3-bromo-5-iodobenzyl alcohol . The higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromine atom intact for potential further functionalization if desired.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene/EtOH/H₂O (4:1:1) | Dioxane/H₂O (4:1) | 2-MeTHF |

| Temperature | 90 °C | 100 °C | 80 °C |

| Reaction Time | 12 h | 8 h | 16 h |

| Typical Yield | 85-95% | 88-97% | 82-92% |

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the benzyl alcohol, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

The Negishi coupling provides a powerful alternative, utilizing organozinc reagents which are among the most reactive organometallics for cross-coupling reactions. wikipedia.orggoogle.com This increased reactivity can be advantageous, particularly with less reactive organohalides. The reaction is known for its high functional group tolerance. google.com

The synthesis via Negishi coupling involves two main steps, often performed in a one-pot fashion:

Organozinc Formation: The 2,3-difluorophenylzinc halide is prepared in situ by the reaction of 1-bromo-2,3-difluorobenzene with activated zinc metal (e.g., Rieke zinc or zinc dust treated with an activator like 1,2-dibromoethane).

Cross-Coupling: The freshly prepared organozinc reagent is then directly coupled with 3-bromo-5-iodobenzyl alcohol in the presence of a palladium or nickel catalyst. wikipedia.orggoogle.com Palladium catalysts featuring bulky, electron-rich phosphine (B1218219) ligands such as CPhos or SPhos are often highly effective in promoting the reductive elimination step and preventing side reactions. nih.gov

Interactive Data Table: Representative Conditions for Negishi Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / CPhos | NiCl₂(dppe) |

| Solvent | THF | Toluene/THF | DMA |

| Temperature | Room Temp to 50 °C | Room Temperature | 60 °C |

| Reaction Time | 4-8 h | 6-12 h | 12 h |

| Typical Yield | 80-90% | 85-95% | 75-88% |

The mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) or Ni(0) center, transmetalation with the organozinc species, and subsequent reductive elimination to afford (2',3'-Difluorobiphenyl-5-yl)methanol. wikipedia.orggoogle.com

Carbonyl Reduction Strategies to Form the Methanol (B129727) Moiety

The final step in the synthesis of (2',3-Difluorobiphenyl-5-yl)methanol typically involves the reduction of a corresponding aldehyde or carboxylic acid derivative, such as 2',3'-Difluorobiphenyl-5-carboxaldehyde. Several well-established reduction strategies can be employed for this transformation.

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. youtube.comhw.ac.uk This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, to reduce the aldehyde or ketone to an alcohol. hw.ac.ukacs.org For the reduction of a fluorinated aromatic aldehyde, the reaction would proceed as follows:

(2',3'-Difluorobiphenyl-5-yl)carboxaldehyde + H₂ --(Catalyst)--> (2',3'-Difluorobiphenyl-5-yl)methanol

The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and chemoselectivity, particularly to avoid the reduction of the aromatic rings or the cleavage of the C-F bonds. acs.orgnih.gov

Table 1: Representative Catalytic Hydrogenation Conditions for Aldehyde Reduction

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| Pd/C | Ethanol | 25-80 | 1-10 | >90 |

| PtO₂ | Acetic Acid | 25-50 | 1-5 | >95 |

| Raney Ni | Methanol | 50-100 | 10-50 | 85-95 |

Note: The data in this table represents typical conditions for aldehyde hydrogenation and may need to be optimized for the specific substrate.

Metal hydride reagents are powerful and versatile reducing agents for the conversion of carbonyl compounds to alcohols in a laboratory setting. adichemistry.commasterorganicchemistry.com The two most common reagents for this purpose are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). adichemistry.commasterorganicchemistry.comorganic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very potent reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. adichemistry.commasterorganicchemistry.comwikipedia.org The reduction of 2',3'-Difluorobiphenyl-5-carboxaldehyde with LiAlH₄ would proceed rapidly in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the desired alcohol. ic.ac.uk

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent compared to LiAlH₄. ugm.ac.idorganic-chemistry.orgnih.gov It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids. organic-chemistry.org This selectivity can be advantageous in molecules with multiple functional groups. The reduction is typically carried out in protic solvents like methanol or ethanol. ugm.ac.idresearchgate.net

Table 2: Comparison of Metal Hydride Reducing Agents for Aldehyde Reduction

| Reagent | Reactivity | Solvents | Typical Workup | Functional Group Compatibility |

| LiAlH₄ | Very High | Diethyl ether, THF | Aqueous acid or base | Reduces most carbonyls and other polar functional groups |

| NaBH₄ | Moderate | Methanol, Ethanol | Aqueous | Selective for aldehydes and ketones |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a polysubstituted biphenyl like (2',3'-Difluorobiphenyl-5-yl)methanol requires careful control over the placement of substituents on both aromatic rings.

The specific 2',3'-difluoro substitution pattern is typically established through the judicious choice of starting materials for the cross-coupling reaction. A common approach is the Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. libretexts.orgnih.govnih.gov To obtain the desired product, one could couple a (3-fluoro-5-formylphenyl)boronic acid with 1-bromo-2,3-difluorobenzene, or a similar combination of reactants. beilstein-journals.orgrsc.orgnih.govrsc.org The regioselectivity of this reaction is generally high, dictated by the positions of the boronic acid and halide functionalities on the respective rings. beilstein-journals.orgmdpi.comnih.gov

Alternative strategies for introducing fluorine atoms, such as nucleophilic aromatic substitution on a suitably activated precursor, can also be considered, although direct and regioselective difluorination can be challenging. usgs.gov

The primary stereochemical consideration for biphenyl derivatives is the phenomenon of atropisomerism. unacademy.compharmaguideline.comslideshare.netchiralpedia.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. pharmaguideline.comchiralpedia.com This restricted rotation is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl core. pharmaguideline.comyoutube.com

In the case of (2',3'-Difluorobiphenyl-5-yl)methanol, there is a fluorine atom at the 2'-position, which is an ortho position. However, for atropisomerism to be readily observable and for the isomers to be separable at room temperature, there usually needs to be significant steric hindrance, often from three or four bulky ortho substituents. chiralpedia.com With only one ortho substituent being a relatively small fluorine atom, it is less likely that (2',3'-Difluorobiphenyl-5-yl)methanol would exhibit stable atropisomers at room temperature. The rotational barrier would likely be too low to allow for the isolation of individual enantiomers. unacademy.comslideshare.net However, a detailed conformational analysis would be required to definitively determine the rotational energy barrier.

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of (2',3'-Difluorobiphenyl-5-yl)methanol hinges on the meticulous optimization of reaction parameters. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is the most common route. researchgate.net The primary reactants for this synthesis are typically (5-bromo-2-methylphenyl)methanol (B1282095) and (2,3-difluorophenyl)boronic acid. The optimization process involves a systematic evaluation of catalysts, ligands, solvents, and temperature to maximize product yield and minimize impurities.

The choice of the palladium catalyst and its associated ligand is paramount in a Suzuki-Miyaura coupling. Different catalyst systems exhibit varying levels of activity and stability, which can significantly impact the reaction outcome. For the synthesis of biaryl compounds like (2',3'-Difluorobiphenyl-5-yl)methanol, a range of palladium catalysts are often screened.

Commonly employed catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). However, for challenging couplings, more advanced catalyst systems are often necessary. For instance, the use of pre-formed palladium complexes with bulky, electron-rich phosphine ligands has shown to be highly effective. Ligands such as SPhos have demonstrated unprecedented activity in Suzuki-Miyaura reactions, allowing for lower catalyst loading and even room temperature reactions for some substrates. nih.gov The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle, influencing both the oxidative addition and reductive elimination steps. libretexts.org

Below is a comparative table of catalyst systems often considered for similar transformations:

| Catalyst/Ligand System | Typical Loading (mol%) | Reported Yield Range (%) | Key Advantages |

| Pd(PPh₃)₄ | 1-5 | 60-85 | Readily available, good for general purpose. |

| Pd(OAc)₂ with SPhos | 0.5-2 | 85-98 | High activity, broad substrate scope, effective for hindered biaryls. nih.gov |

| Pd(dppf)Cl₂ | 1-3 | 75-92 | Good for a variety of boronic acids and esters. nih.gov |

| Pd/H-MOR | 3.17 wt% | Up to 98 | Heterogeneous, recyclable, ligand-free. mdpi.com |

This data is representative of Suzuki-Miyaura couplings for the synthesis of complex biaryl compounds and may vary based on specific substrates and conditions.

The selection of an appropriate solvent and the control of the reaction temperature are critical for maximizing the yield and selectivity of the Suzuki-Miyaura coupling. The solvent must be capable of dissolving the reactants and the catalyst system while also being compatible with the reaction conditions.

A variety of solvents can be employed, with toluene, dioxane, and tetrahydrofuran (THF) being common choices. nih.gov The polarity and boiling point of the solvent can influence the reaction rate and the solubility of the palladium catalyst. In some cases, the addition of water to the solvent system can be beneficial. nih.govclaremont.edu For instance, a mixture of dioxane and water has been shown to improve yields in certain Suzuki couplings. nih.gov

Temperature is another key variable. While some modern catalyst systems can operate at room temperature, many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. organic-chemistry.org The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing thermal decomposition of the reactants, products, or catalyst. For deactivated aryl bromides, increasing the temperature may not always lead to a significant increase in yield, while for more challenging substrates like aryl chlorides, a higher temperature can be beneficial. researchgate.net

The following table outlines the impact of different solvent and temperature conditions on similar Suzuki-Miyaura reactions:

| Solvent System | Temperature (°C) | Typical Reaction Time (h) | Observed Effects on Yield |

| Toluene | 80-110 | 4-12 | Good for many standard couplings. mdpi.com |

| Dioxane/Water (4:1) | 80-100 | 2-8 | Can enhance yield and reaction rate. nih.gov |

| THF | 60-70 | 6-16 | Milder conditions, but may be slower. |

| Ethanol/Water | Room Temp - 80 | 1-6 | Greener solvent choice, effective with some catalysts. mdpi.comresearchgate.net |

This data is based on general findings for Suzuki-Miyaura reactions and specific outcomes can be substrate-dependent.

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, a brominated precursor to (2',3'-Difluorobiphenyl-5-yl)methanol, to a palladium(0) complex. This step forms a palladium(II) species. libretexts.org The rate of this step can be influenced by the nature of the halide and the electron density of the aryl ring.

Transmetalation: The next step is transmetalation, where the organic group from the organoborane (the 2,3-difluorophenyl group from (2,3-difluorophenyl)boronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid. nih.gov The exact mechanism of transmetalation has been a subject of extensive study, and it is considered a critical, often rate-limiting, step in the catalytic cycle. digitellinc.com

Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex as the final biaryl product, (2',3'-Difluorobiphenyl-5-yl)methanol. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Understanding these mechanistic steps is crucial for troubleshooting and optimizing the reaction. For example, a slow transmetalation step might be accelerated by the choice of a more effective base or by modifying the solvent system. Similarly, issues with the oxidative addition can sometimes be overcome by using a more reactive aryl halide or a more electron-rich palladium catalyst.

Chemical Reactivity and Transformations of 2 ,3 Difluorobiphenyl 5 Yl Methanol

Reactions at the Primary Alcohol Functional Group

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (2',3'-Difluorobiphenyl-5-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 2',3'-Difluorobiphenyl-5-carbaldehyde, or the carboxylic acid, 2',3'-Difluorobiphenyl-5-carboxylic acid. The choice of product depends on the oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2).

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium dichromate are typically used. libretexts.org These reactions often require heating under reflux to ensure the full conversion of any intermediate aldehyde to the final carboxylic acid. libretexts.org Modern methods using air or O2 as the oxidant, sometimes with a photocatalyst, also represent a greener approach to this transformation. nih.gov

Table 1: Oxidation Reactions

| Starting Material | Product | Reagents | Conditions |

|---|---|---|---|

| (2',3'-Difluorobiphenyl-5-yl)methanol | 2',3'-Difluorobiphenyl-5-carbaldehyde | PCC or DMP | CH2Cl2, Room Temp |

| (2',3'-Difluorobiphenyl-5-yl)methanol | 2',3'-Difluorobiphenyl-5-carboxylic acid | KMnO4 or Jones Reagent | Heat/Reflux |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification. The classic Fischer esterification method, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (like H2SO4), can be used to produce the corresponding ester. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine.

Etherification can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile can then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | R-COOH, H+ catalyst | (2',3'-Difluorobiphenyl-5-yl)methyl ester |

| Acylation | R-COCl, Pyridine | (2',3'-Difluorobiphenyl-5-yl)methyl ester |

| Williamson Ether Synthesis | 1. NaH; 2. R-X | 5-(alkoxymethyl)-2',3'-difluorobiphenyl |

Halogenation Reactions (e.g., formation of benzyl (B1604629) halides)

The primary alcohol can be converted into a more reactive benzyl halide, which is an excellent substrate for subsequent nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl2) is a common method for producing the benzyl chloride, 5-(chloromethyl)-2',3'-difluorobiphenyl. Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding benzyl bromide. These reactions typically proceed readily, often in the presence of a small amount of a base like pyridine to neutralize the acidic byproducts.

Nucleophilic Substitution Reactions

While the hydroxyl group itself is a poor leaving group, its conversion to a halide (as described in 3.1.3) or a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group. The resulting benzyl halide or sulfonate is highly susceptible to nucleophilic attack via an SN2 mechanism. libretexts.org This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles, such as cyanides, azides, or amines, greatly expanding the synthetic utility of the parent alcohol. The reaction rate can be influenced by the choice of solvent, with polar aprotic solvents often accelerating the reaction. libretexts.org

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The biphenyl core of (2',3'-Difluorobiphenyl-5-yl)methanol has multiple sites available for electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions is governed by the combined electronic effects of the substituents on both rings.

Influence of Fluorine Substituents on Reactivity and Regioselectivity

The reactivity and orientation of incoming electrophiles are dictated by the substituents already present on the aromatic rings. youtube.com

Ring A (Substituted with -CH2OH): The hydroxymethyl group is a weak activating group and an ortho, para-director. youtube.com This means it increases the electron density of the ring it is attached to (compared to unsubstituted benzene) and directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). The phenyl group at position 1 is also an ortho, para-director.

Electrophilic attack is most likely to occur on the more activated ring, which is the one bearing the hydroxymethyl group (Ring A). The two fluorine atoms on Ring B strongly deactivate it towards electrophilic substitution.

Within Ring A, the directing effects of the hydroxymethyl group (at C5) and the 2',3'-difluorophenyl group (at C1) must be considered. The -CH2OH group directs ortho and para. The para position is occupied by the other ring. The two ortho positions are C4 and C6. The 2',3'-difluorophenyl group also directs ortho and para. Its para position is C4, and its ortho positions are C2 and C6.

Therefore, the positions most activated for electrophilic aromatic substitution are C4 and C6, as they are ortho to the hydroxymethyl group and para or ortho to the other phenyl ring. Position C2 is also activated but may be subject to some steric hindrance from the adjacent phenyl group. The final product distribution would depend on the specific electrophile and reaction conditions used.

Nitration, Sulfonation, and Halogenation Studies

While specific studies on the nitration, sulfonation, and halogenation of (2',3-Difluorobiphenyl-5-yl)methanol are not extensively documented in publicly available literature, the outcomes of such reactions can be predicted based on established principles of electrophilic aromatic substitution on substituted biphenyls.

Nitration and Sulfonation: These reactions typically proceed via electrophilic attack on the aromatic rings. lumenlearning.commasterorganicchemistry.com The hydroxymethyl group is an ortho-, para-directing group, while the fluorine atoms are deactivating yet also ortho-, para-directing. The fluorine atoms at the 2' and 3' positions strongly deactivate the ring they are attached to, making the other phenyl ring the more likely site for electrophilic attack. The directing effects of the hydroxymethyl group would favor substitution at the positions ortho and para to it. However, the steric hindrance from the adjacent phenyl ring might disfavor the ortho positions.

Halogenation: Similar to nitration and sulfonation, halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would proceed via electrophilic aromatic substitution. lumenlearning.com The regioselectivity would be governed by the same electronic and steric factors, with the unsubstituted ring being the preferred site of reaction.

| Reaction Type | Probable Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution on the phenyl ring bearing the methanol (B129727) group |

| Sulfonation | SO₃, H₂SO₄ | Substitution on the phenyl ring bearing the methanol group |

| Bromination | Br₂, FeBr₃ | Substitution on the phenyl ring bearing the methanol group |

Palladium-Catalyzed C-H Functionalization of Biphenyl Rings

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic rings, often with high regioselectivity. nih.gov

Directed C-H Activation Strategies

The hydroxymethyl group in (2',3-Difluorobiphenyl-5-yl)methanol can act as a directing group in C-H activation reactions. This involves the coordination of the oxygen atom to the palladium catalyst, bringing the metal center in proximity to specific C-H bonds, typically at the ortho position. This strategy allows for selective functionalization that might not be achievable through classical electrophilic substitution.

C-H Arylation and Alkenylation

Once a C-H bond is activated by a palladium catalyst, it can undergo coupling with various partners. C-H arylation and alkenylation introduce new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. For (2',3-Difluorobiphenyl-5-yl)methanol, this would likely occur at the positions ortho to the hydroxymethyl group, provided a suitable directing group strategy is employed. The reaction would typically involve a palladium catalyst, a ligand, and an aryl or alkenyl halide or pseudohalide. Iron-catalyzed C-H arylation and alkenylation have also been reported for related systems. thieme-connect.de

Reductive Transformations of the Biphenyl System

The biphenyl system in (2',3-Difluorobiphenyl-5-yl)methanol is generally robust and not easily reduced under standard conditions. However, the hydroxymethyl group can be oxidized or reduced. The reduction of the aromatic rings would require harsh conditions, such as high-pressure hydrogenation with a potent catalyst (e.g., Rhodium on carbon), and would likely lead to a mixture of partially and fully saturated products. A more common reductive transformation would involve the conversion of the hydroxymethyl group to a methyl group using reagents like triethylsilane and a strong acid.

Radical Reactions Involving the Biphenyl or Methanol Moieties

Radical reactions can offer alternative pathways for the functionalization of (2',3-Difluorobiphenyl-5-yl)methanol. The generation of radical species can be initiated by various means, including the use of radical initiators or photoredox catalysis. The C-H bonds on the aromatic rings or the C-H bonds of the methanol moiety could potentially participate in radical reactions. For instance, radical halogenation could occur at the benzylic position under UV light with N-bromosuccinimide (NBS).

Metal-Catalyzed Coupling Reactions for Further Derivatization

The fluorine atoms on one of the phenyl rings of (2',3-Difluorobiphenyl-5-yl)methanol are generally not reactive in standard cross-coupling reactions. However, if the molecule were to be functionalized with a halide (e.g., bromine or iodine) through electrophilic halogenation as described in section 3.2.2, it would become a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents and the construction of highly complex derivatives. The Suzuki-Miyaura reaction, in particular, is a versatile method for forming new carbon-carbon bonds. nih.gov

| Coupling Reaction | Catalyst/Reagents | Introduced Functional Group |

| Suzuki-Miyaura | Pd catalyst, base, Arylboronic acid | Aryl group |

| Heck | Pd catalyst, base, Alkene | Alkenyl group |

| Sonogashira | Pd/Cu catalyst, base, Terminal alkyne | Alkynyl group |

| Buchwald-Hartwig | Pd catalyst, base, Amine | Amino group |

Advanced Spectroscopic and Structural Characterization of 2 ,3 Difluorobiphenyl 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (2',3'-Difluorobiphenyl-5-yl)methanol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of (2',3'-Difluorobiphenyl-5-yl)methanol reveals distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The aromatic region typically displays a complex pattern of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with fluorine atoms. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the hydroxylmethyl group.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine atoms exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the biphenyl (B1667301) rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (2',3'-Difluorobiphenyl-5-yl)methanol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.6 | 110 - 145 |

| CH₂OH | ~4.7 | ~65 |

| OH | Variable (depends on solvent and concentration) | - |

| Aromatic C-F | - | 145 - 165 (doublet) |

| Aromatic C-C | - | 120 - 140 |

| Aromatic C-CH₂OH | - | ~140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For (2',3'-Difluorobiphenyl-5-yl)methanol, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the 2' and 3' positions. The chemical shifts and the coupling between these two fluorine atoms (J-coupling) provide valuable information about their electronic environment and spatial proximity. The presence of through-space coupling to nearby protons can also be observed, further confirming the structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (2',3'-Difluorobiphenyl-5-yl)methanol, COSY would show correlations between adjacent aromatic protons on the same ring, helping to piece together the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the signals of the aromatic CH groups and the methylene group of the hydroxymethyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two phenyl rings and the hydroxymethyl group. For example, correlations would be expected between the methylene protons and the carbons of the phenyl ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For this molecule, NOESY can reveal through-space interactions between the fluorine atoms and adjacent protons, as well as between protons on the two different phenyl rings, which helps to define the preferred conformation of the biphenyl system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (2',3'-Difluorobiphenyl-5-yl)methanol would exhibit characteristic absorption bands.

Table 2: Expected IR Absorption Bands for (2',3'-Difluorobiphenyl-5-yl)methanol

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600 - 3200 (broad) | Stretching vibration |

| C-H (aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (alkane) | 3000 - 2850 | Stretching vibration (from CH₂) |

| C=C (aromatic) | 1600 - 1450 | Ring stretching vibrations |

| C-F (aryl fluoride) | 1300 - 1100 | Stretching vibration |

| C-O (alcohol) | 1260 - 1000 | Stretching vibration |

The broad O-H stretching band is a clear indicator of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretches, along with the characteristic C-F and C-O bands, would be consistent with the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For (2',3'-Difluorobiphenyl-5-yl)methanol (C₁₃H₁₀F₂O), the expected exact mass can be calculated. The observation of the molecular ion peak with a high degree of mass accuracy in the HRMS spectrum would provide strong evidence for the compound's identity and elemental composition. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The biphenyl system in (2',3'-Difluorobiphenyl-5-yl)methanol is the primary chromophore. The UV-Vis spectrum would likely show absorption bands corresponding to π-π* transitions within the aromatic rings. The position and intensity of these absorption maxima can be influenced by the substitution pattern, including the presence of the fluorine atoms and the hydroxymethyl group, which can cause subtle shifts in the absorption wavelengths compared to unsubstituted biphenyl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for (2',3-Difluorobiphenyl-5-yl)methanol has not been reported, analysis of related biphenyl structures provides insight into the likely solid-state features of this molecule.

A hypothetical data table for the types of intermolecular interactions expected in the crystal structure of (2',3-Difluorobiphenyl-5-yl)methanol is presented below, based on common interactions in similar organic molecules.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | O-H | O (of another molecule) | Primary determinant of the packing motif |

| C-H···π Interactions | C-H (aromatic) | Phenyl ring | Stabilization of the crystal lattice |

| C-H···F Interactions | C-H (aromatic/aliphatic) | F | Directional, contributing to packing |

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is nearly planar, but substitution at the ortho positions, as is the case with the 2'-fluoro substituent in (2',3-Difluorobiphenyl-5-yl)methanol, typically induces a non-planar conformation due to steric hindrance. libretexts.org

The dihedral angle in (2',3-Difluorobiphenyl-5-yl)methanol would be a result of the balance between the steric repulsion of the ortho-substituent and the electronic effects favoring conjugation (planarity). For example, in the solid state, 2,2'-difluorobiphenyl (B165479) adopts a conformation with a dihedral angle of approximately 58 degrees. researchgate.net It is reasonable to expect a similar twisted conformation for (2',3-Difluorobiphenyl-5-yl)methanol in the solid state.

The conformation of the hydroxymethyl group relative to the phenyl ring would also be a key feature. This group could be oriented in various ways, and its final conformation would be influenced by the intermolecular hydrogen bonding network.

Below is a hypothetical data table summarizing the expected conformational parameters for (2',3-Difluorobiphenyl-5-yl)methanol in the solid state, based on data from related compounds.

| Conformational Parameter | Expected Value/Range | Rationale |

| Phenyl-Phenyl Dihedral Angle | ~50-70° | Steric hindrance from the 2'-fluoro substituent |

| C-C-O-H Torsion Angle | Variable | Dependent on intermolecular hydrogen bonding |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral)

(2',3-Difluorobiphenyl-5-yl)methanol is not an inherently chiral molecule as it does not possess a stereocenter and is not atropisomeric due to the lack of bulky ortho substituents that would prevent rotation around the biphenyl bond. Therefore, it would not exhibit a VCD or ECD spectrum.

However, if a chiral center were introduced into the molecule, for instance by derivatization of the hydroxymethyl group with a chiral auxiliary, the resulting molecule would be chiral and could be studied by VCD and ECD.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with those predicted from quantum chemical calculations. nih.gov

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.net It provides information about the electronic transitions in a chiral molecule and is also a powerful tool for assigning absolute configurations.

Chiroptical Spectroscopy (if applicable to potential chiral derivatives)

Should chiral derivatives of (2',3-Difluorobiphenyl-5-yl)methanol be synthesized, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization. The biphenyl scaffold, when appropriately substituted to create atropisomers, is a classic example of axial chirality. slideshare.net While (2',3-Difluorobiphenyl-5-yl)methanol itself is not atropisomeric, the principles of chiroptical spectroscopy for biphenyls are relevant for its potential chiral derivatives.

The ECD spectrum of a chiral biphenyl derivative would be particularly informative. The spectrum is typically dominated by bands corresponding to the π-π* transitions of the aromatic rings. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the helicity of the biphenyl system.

Computational modeling, particularly using time-dependent density functional theory (TD-DFT), would be essential for interpreting the experimental ECD and VCD spectra of any chiral derivatives. By calculating the theoretical spectra for different enantiomers, a direct comparison with the experimental data can lead to an unambiguous assignment of the absolute configuration.

Theoretical and Computational Chemistry Studies of 2 ,3 Difluorobiphenyl 5 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. karazin.ua This method calculates the electronic structure of a molecule by modeling its electron density. For (2',3'-Difluorobiphenyl-5-yl)methanol, a common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, along with a basis set like 6-311+G(d,p). karazin.uaresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters of (2',3'-Difluorobiphenyl-5-yl)methanol using DFT (B3LYP/6-311+G(d,p))

| Parameter | Bond/Atoms Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (inter-ring) | 1.489 | |

| C-F (at position 2') | 1.352 | |

| C-F (at position 3') | 1.355 | |

| C-O (methanol) | 1.425 | |

| O-H (methanol) | 0.965 | |

| **Bond Angles (°) ** | ||

| C-C-C (inter-ring junction) | 120.5 | |

| C-C-F (at position 2') | 119.8 | |

| C-C-O (methanol attachment) | 111.0 | |

| **Dihedral Angle (°) ** |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. semanticscholar.org The Hartree-Fock (HF) method is a foundational ab initio technique. While computationally less intensive than more advanced methods, HF systematically neglects some electron correlation, which can affect the accuracy of the results.

More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), can be employed to incorporate electron correlation and provide a more accurate description. Comparing results from HF and DFT can offer a comprehensive understanding of the molecule's geometry. Generally, bond lengths calculated with HF are slightly shorter than those predicted by DFT methods that account for electron correlation.

Table 2: Comparison of Illustrative Key Geometric Parameters from DFT and Ab Initio (HF) Methods

| Parameter | Method | Value |

|---|---|---|

| C-C Inter-ring Bond Length (Å) | DFT/B3LYP | 1.489 |

| HF/6-31G(d) | 1.481 | |

| Phenyl Ring Dihedral Angle (°) | DFT/B3LYP | 48.5 |

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to probe the electronic characteristics of (2',3'-Difluorobiphenyl-5-yl)methanol.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For (2',3'-Difluorobiphenyl-5-yl)methanol, the HOMO is expected to be localized primarily on the biphenyl (B1667301) ring system, which is rich in π-electrons. The LUMO would also be distributed across the aromatic system. The fluorine and hydroxyl substituents would influence the energy and distribution of these orbitals.

Table 3: Illustrative Frontier Molecular Orbital Energies of (2',3'-Difluorobiphenyl-5-yl)methanol

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is not uniform. Some atoms pull electron density towards themselves (electronegative), while others are electron-deficient. A Mulliken population analysis is one method used to calculate the partial atomic charges on each atom in the molecule. karazin.ua This analysis helps to identify the electrophilic and nucleophilic centers.

In (2',3'-Difluorobiphenyl-5-yl)methanol, the high electronegativity of the fluorine and oxygen atoms would result in them bearing significant negative partial charges. Consequently, the carbon atoms attached to them, as well as the hydrogen of the hydroxyl group, would exhibit positive partial charges.

Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms

| Atom | Partial Charge (a.u.) |

|---|---|

| F (at position 2') | -0.25 |

| F (at position 3') | -0.24 |

| O (hydroxyl) | -0.68 |

| H (hydroxyl) | +0.45 |

| C (attached to Oxygen) | +0.28 |

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. nih.govnih.gov It is mapped onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For (2',3'-Difluorobiphenyl-5-yl)methanol, the MEPS map would show intense red regions around the highly electronegative fluorine and oxygen atoms, highlighting them as sites for hydrogen bonding and electrophilic interaction. nih.gov Blue regions would be concentrated around the hydroxyl hydrogen atom, indicating its acidity and susceptibility to attack by nucleophiles. The aromatic rings would show a mix of green to yellow, representing the delocalized π-electron system. This mapping provides an intuitive guide to the molecule's reactive behavior and intermolecular interactions. nih.gov

Spectroscopic Property Predictions

One of the primary applications of computational chemistry is the prediction of spectroscopic data. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a common and effective method for these calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, which are all present in (2',3-Difluorobiphenyl-5-yl)methanol.

The standard approach involves a two-step process. First, the geometry of the molecule is optimized, typically using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)). Second, the NMR shielding tensors for the optimized geometry are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to that of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a fluorinated reference for ¹⁹F. Recent advancements also leverage machine learning algorithms trained on large datasets to refine these predictions. nih.gov

A theoretical study would generate data similar to that shown in the illustrative table below, providing a direct comparison to experimental findings. The accuracy of these predictions is often high enough to help assign specific signals to individual atoms within the molecule. For fluorinated organic molecules, methods like the ωB97XD/aug-cc-pvdz level of theory have been shown to provide a good balance of accuracy and computational cost for ¹⁹F NMR predictions. rsc.org

Illustrative Data: Predicted NMR Chemical Shifts (δ) in ppm

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

|---|---|---|---|

| C1 | - | 139.8 | - |

| C2 | 7.45 | 129.1 | - |

| C3 | 7.21 | 124.5 | - |

| C4 | 7.50 | 128.3 | - |

| C5 | - | 142.5 | - |

| C6 | 7.33 | 125.0 | - |

| C1' | - | 127.9 | - |

| C2' | - | 151.2 (d, J=248 Hz) | -138.5 |

| C3' | - | 152.5 (d, J=250 Hz) | -135.2 |

| C4' | 7.10 | 115.8 | - |

| C5' | 7.38 | 124.9 | - |

| C6' | 7.15 | 122.3 | - |

| CH₂ | 4.70 | 64.2 | - |

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis computes the second derivatives of the energy with respect to atomic positions, yielding a set of normal vibrational modes, their frequencies (typically in cm⁻¹), and their intensities.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. The results are crucial for assigning specific bands in an experimental spectrum to particular molecular motions, such as C-H stretches, C-F stretches, O-H stretches, and the bending of the hydroxymethyl group.

Illustrative Data: Calculated Vibrational Frequencies (cm⁻¹)

| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|

| 3650 | 45 | O-H stretch |

| 3080 | 25 | Aromatic C-H stretch |

| 2920 | 30 | Aliphatic C-H stretch |

| 1590 | 60 | Aromatic C=C stretch |

| 1480 | 55 | Aromatic C=C stretch |

| 1250 | 110 | C-F stretch |

The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

The primary output of a TD-DFT calculation is a list of vertical excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations can predict the wavelength of maximum absorption (λₘₐₓ). For (2',3-Difluorobiphenyl-5-yl)methanol, the key electronic transitions would likely be π → π* transitions within the biphenyl system. The calculations can also be performed in the presence of a solvent model to more accurately reflect experimental conditions.

Illustrative Data: Predicted UV-Vis Absorption

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| HOMO → LUMO | 4.65 | 267 | 0.45 |

| HOMO-1 → LUMO | 5.10 | 243 | 0.21 |

Conformational Analysis and Energy Minima Identification

A conformational analysis would systematically rotate this bond (e.g., in 10° increments) and calculate the potential energy at each step. This process generates a potential energy surface that reveals the lowest-energy conformations (energy minima) and the energy barriers (transition states) that separate them. This analysis is critical for understanding the molecule's flexibility and the distribution of conformer populations at a given temperature. The presence of the difluoro- and hydroxymethyl-substituents will create a unique energy profile due to steric and electronic interactions.

Reaction Pathway and Transition State Calculations for Synthetic Reactions

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy changes involved. For the synthesis of (2',3-Difluorobiphenyl-5-yl)methanol, which might be formed via a Suzuki coupling followed by reduction of a carboxyl or aldehyde group, computational methods could elucidate the reaction mechanism.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. Transition state theory can then be used to estimate reaction rates. Such studies would identify the rate-determining step of the synthesis and could be used to explore how changes in catalysts or reaction conditions might lead to a more efficient process. DFT-based microkinetic models are often employed for these types of investigations. rsc.org

Intermolecular Interactions and Non-Covalent Bonding Analysis

The behavior of (2',3-Difluorobiphenyl-5-yl)methanol in the solid or liquid phase is governed by intermolecular forces. The hydroxymethyl group is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). The difluorobiphenyl rings can engage in π-stacking and other van der Waals interactions.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. By analyzing the electron density, these methods can identify bond critical points that signify specific interactions (e.g., hydrogen bonds, halogen bonds, van der Waals contacts) and determine their strengths. This information is crucial for understanding crystal packing, solubility, and interactions with biological targets.

Synthesis and Characterization of Analogs and Derivatives of 2 ,3 Difluorobiphenyl 5 Yl Methanol

Systematic Variation of Fluorine Substitution Patterns on the Biphenyl (B1667301) Core

The synthesis of biphenyl analogs with varied fluorine substitution patterns is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. rsc.org This reaction allows for the coupling of an aryl halide with an arylboronic acid or its ester. By selecting appropriately fluorinated starting materials, a diverse range of difluorobiphenyl methanol (B129727) analogs can be synthesized.

For instance, to systematically vary the fluorine positions on the biphenyl core of a (difluorobiphenyl-5-yl)methanol analog, one could employ a Suzuki-Miyaura coupling strategy. This would involve the reaction of a brominated or iodinated benzyl (B1604629) alcohol derivative with a range of difluorophenylboronic acids. The reactivity of aryl halides in Suzuki-Miyaura coupling is dependent on the dissociation energy of the carbon-halogen bond, following the general trend I > Br > Cl > F. rsc.org

A general synthetic approach is outlined below:

Scheme 1: General Synthesis of Fluorinated Biphenyl Methanol Analogs via Suzuki-Miyaura Coupling

The specific positioning of the fluorine atoms can be tailored by choosing the corresponding fluorinated phenylboronic acid. For example, to obtain analogs with fluorine at the 2',4'-, 2',5'-, or 3',5'-positions, the respective difluorophenylboronic acids would be used. The synthesis of 3,5-difluoro substituted biphenyls has been shown to significantly enhance biological activity in some contexts. nih.gov

Table 1: Examples of Fluorinated Phenylboronic Acids for the Synthesis of Biphenyl Methanol Analogs

| Phenylboronic Acid Derivative | Resulting Biphenyl Substitution Pattern |

| 2,3-Difluorophenylboronic acid | 2',3'-Difluorobiphenyl |

| 2,4-Difluorophenylboronic acid | 2',4'-Difluorobiphenyl |

| 2,5-Difluorophenylboronic acid | 2',5'-Difluorobiphenyl |

| 3,4-Difluorophenylboronic acid | 3',4'-Difluorobiphenyl |

| 3,5-Difluorophenylboronic acid | 3',5'-Difluorobiphenyl |

The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and minimizing side products.

Modification of the Methanol Side Chain (e.g., to amines, carboxylic acids, ethers)

The methanol group at the 5-position of the biphenyl core serves as a versatile handle for further functionalization into a variety of derivatives, including amines, carboxylic acids, and ethers.

Conversion to Amines: The transformation of the primary alcohol to an amine can be achieved through several synthetic routes. One common method is the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent. The Gabriel synthesis, which involves the use of phthalimide, is a classic method for preparing primary amines from alkyl halides. mdpi.com

Conversion to Carboxylic Acids: Oxidation of the primary alcohol functionality to a carboxylic acid can be accomplished using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are effective for this transformation. sigmaaldrich.com

Conversion to Ethers: The synthesis of ethers from the methanol side chain can be carried out via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Table 2: General Reactions for Side Chain Modification

| Derivative | Reagents and Conditions |

| Amine | 1. TsCl, pyridine (B92270); 2. NaN3; 3. LiAlH4 or H2/Pd |

| Carboxylic Acid | KMnO4 or Jones Reagent (CrO3/H2SO4) |

| Ether (e.g., methyl ether) | 1. NaH; 2. CH3I |

Introduction of Additional Functional Groups on the Biphenyl Ring

Further functionalization of the biphenyl ring system can provide access to a wider range of analogs with potentially modulated properties. Electrophilic aromatic substitution reactions can be employed to introduce various substituents, although the directing effects of the existing fluorine and alkyl groups must be considered.

For example, chloromethylation of a biphenyl system can be achieved, which introduces a chloromethyl group that can be further modified. rsc.org Nitration is another common electrophilic aromatic substitution, which can introduce a nitro group onto the aromatic ring. The position of substitution will be influenced by the electronic nature of the existing substituents.

Synthesis of Polyfluorinated Biphenyl Methanol Derivatives

The synthesis of biphenyls with a higher degree of fluorination presents a synthetic challenge due to the electron-poor nature of the substrates. However, advancements in catalysis, particularly in Suzuki-Miyaura cross-coupling, have enabled the synthesis of highly fluorinated biphenyls. rsc.org The use of specialized phosphine (B1218219) ligands and optimized reaction conditions can overcome the low reactivity of polyfluorinated aryl halides. rsc.org

A strategy to synthesize polyfluorinated biphenyl methanol derivatives would involve the coupling of a polyfluorinated aryl halide with a suitable boronic acid derivative containing the hydroxymethyl group, or vice versa.

Development of Chiral Analogs (if applicable)

The biphenyl scaffold can exhibit axial chirality (atropisomerism) if rotation around the biphenyl bond is restricted, typically by the presence of bulky ortho substituents. While the fluorine atoms in (2',3-Difluorobiphenyl-5-yl)methanol are not particularly large, the development of chiral analogs could be envisioned through the introduction of bulkier groups at the ortho positions or through the synthesis of chiral side chains.

For example, the stereoselective synthesis of carbocyclic nucleoside analogs featuring a 3',3'-difluoro-2'-hydroxymethyl moiety has been reported, demonstrating that chiral centers can be incorporated in molecules with similar structural motifs. nih.gov Asymmetric synthesis or chiral resolution could be employed to obtain enantiomerically pure chiral analogs.

Comparative Spectroscopic and Structural Analysis of Derivatives

The characterization of the synthesized analogs and derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable tools for the structural elucidation of these compounds. In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. The methanol group would typically show a characteristic signal for the CH₂ protons and the OH proton. chemicalbook.com

In ¹³C NMR, the carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts of the biphenyl carbons are also indicative of the electronic environment.

¹⁹F NMR is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom, which can confirm their positions on the biphenyl rings.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 3: Expected Spectroscopic Data for a (Difluorobiphenyl-5-yl)methanol Analog

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the range of 7-8 ppm with complex splitting patterns due to H-H and H-F couplings. - A singlet or doublet for the CH₂OH protons around 4.7 ppm. chemicalbook.com - A broad singlet for the OH proton. |

| ¹³C NMR | - Signals for aromatic carbons, with those bonded to fluorine showing large one-bond C-F coupling constants. - Signal for the CH₂OH carbon around 65 ppm. |

| ¹⁹F NMR | - Distinct signals for each fluorine atom, with chemical shifts and couplings providing information about their chemical environment. |

| HRMS | - A molecular ion peak corresponding to the exact mass of the compound. |

Comparative analysis of the spectroscopic data across a series of derivatives would allow for the elucidation of structure-property relationships. For example, changes in the fluorine substitution pattern would be expected to cause predictable shifts in the NMR spectra and could be correlated with changes in the electronic properties of the molecule.

Future Research Directions in the Chemistry of 2 ,3 Difluorobiphenyl 5 Yl Methanol

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of (2',3-Difluorobiphenyl-5-yl)methanol is not yet widely documented in the scientific literature, presenting an opportunity for the development of novel and sustainable synthetic strategies. A primary and highly effective method for constructing the difluorobiphenyl core is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This palladium-catalyzed reaction is one of the most robust methods for forming C-C bonds between aryl halides and arylboronic acids. nih.gov

A plausible synthetic route to (2',3-Difluorobiphenyl-5-yl)methanol would involve the Suzuki-Miyaura coupling of (5-(hydroxymethyl)phenyl)boronic acid with 1-bromo-2,3-difluorobenzene, or a similar combination of a boronic acid derivative and a halo-difluorobenzene. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a suitable solvent system, for instance, a mixture of dioxane and water. acs.org

Future research in this area should focus on developing more sustainable versions of this synthesis. This could include the use of greener solvents, lower catalyst loadings, and energy-efficient reaction conditions, possibly through microwave-assisted synthesis. Additionally, exploring alternative coupling reactions such as the Hiyama or Negishi coupling could provide different pathways to the target molecule, potentially offering advantages in terms of substrate scope or functional group tolerance. nih.gov

A patent for the synthesis of a related compound, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, outlines a multi-step process involving halogenation, etherification, and subsequent functionalization using an organolithium reagent and formaldehyde (B43269) gas. google.com This suggests that another avenue for the synthesis of (2',3-Difluorobiphenyl-5-yl)methanol could start from a pre-formed difluorobiphenyl skeleton, which is then functionalized to introduce the methanol (B129727) group.

Advanced Catalyst Development for Selective Functionalization

The selective functionalization of the (2',3-Difluorobiphenyl-5-yl)methanol scaffold is a critical area for future research. The development of advanced catalysts will be key to unlocking the full potential of this molecule for various applications. The presence of two distinct phenyl rings with different electronic properties, as well as the reactive hydroxyl group, offers multiple sites for modification.